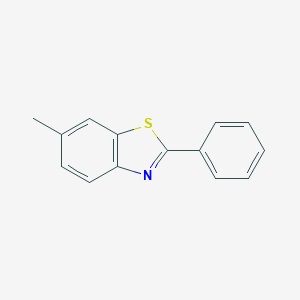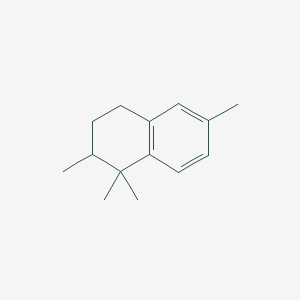
Irene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Irene is a natural product that has been studied extensively for its potential therapeutic applications. It is derived from the bark of the tree Tabebuia avellanedae, which is native to South America. Irene has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. We will also explore future directions for research on this promising natural product.
作用機序
The mechanism of action of Irene is not fully understood, but it is thought to work by inhibiting the production of inflammatory cytokines and reducing oxidative stress. Irene has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
生化学的および生理学的効果
Irene has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. Irene also possesses antioxidant properties, which may help to reduce oxidative stress and prevent cellular damage. In addition, Irene has been shown to induce apoptosis in cancer cells, which may help to prevent the growth and spread of cancer.
実験室実験の利点と制限
One of the advantages of using Irene in lab experiments is that it is a natural product, which may make it safer and more tolerable than synthetic compounds. Irene has also been found to possess a range of biological activities, making it a versatile research tool. However, one limitation of using Irene in lab experiments is that it is a complex mixture of compounds, which may make it difficult to isolate and study individual components.
将来の方向性
There are many potential future directions for research on Irene. One area of interest is the development of Irene-based therapies for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Irene may also have potential as an anticancer agent, and further studies could explore its efficacy in different types of cancer. Additionally, Irene's potential as an antimicrobial agent and wound healing agent could be further investigated. Finally, future research could explore the mechanisms of action of Irene in more detail, which could lead to the development of more targeted therapies.
合成法
Irene is a natural product that is extracted from the bark of the Tabebuia avellanedae tree. The extraction process involves grinding the bark into a fine powder and then extracting the active compounds using a solvent such as ethanol. The resulting extract is then purified using chromatography techniques to isolate the Irene compound.
科学的研究の応用
Irene has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of a range of diseases. Irene has also been studied for its potential use in wound healing and as an antimicrobial agent.
特性
CAS番号 |
1681-22-7 |
|---|---|
製品名 |
Irene |
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC名 |
3,4,4,7-tetramethyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C14H20/c1-10-5-8-13-12(9-10)7-6-11(2)14(13,3)4/h5,8-9,11H,6-7H2,1-4H3 |
InChIキー |
GICIECWTEWJCRE-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1(C)C)C=CC(=C2)C |
正規SMILES |
CC1CCC2=C(C1(C)C)C=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



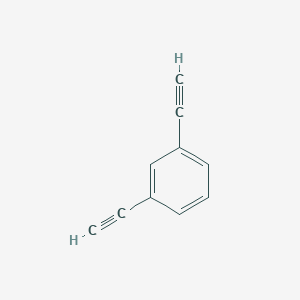
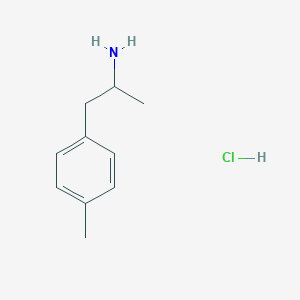
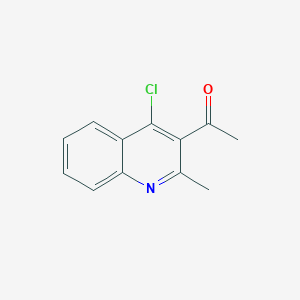
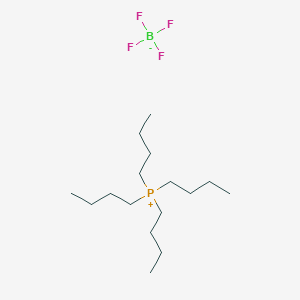
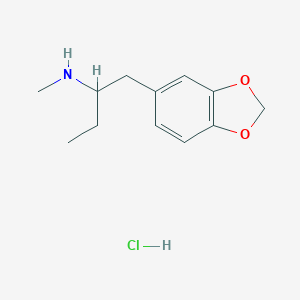
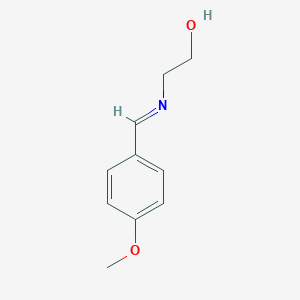
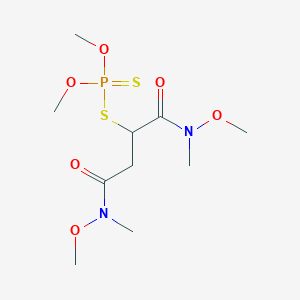
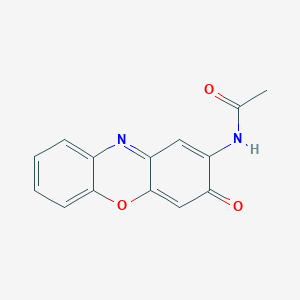
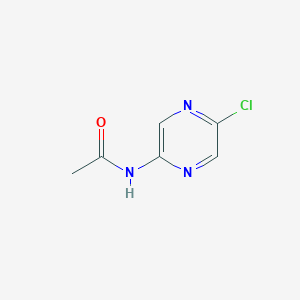
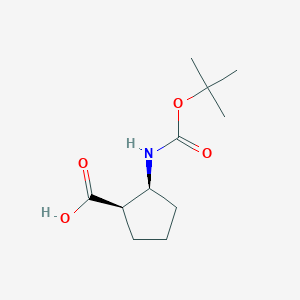
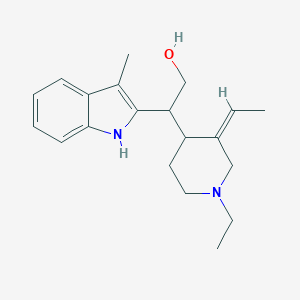
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)
![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)
